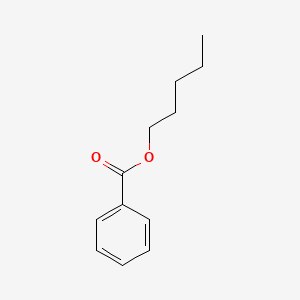

Pentyl benzoate

Description

Properties

IUPAC Name |

pentyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-2-3-7-10-14-12(13)11-8-5-4-6-9-11/h4-6,8-9H,2-3,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKNZNUNCDJZTCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2051849 | |

| Record name | Pentyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2049-96-9 | |

| Record name | Pentyl benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2049-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amyl benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002049969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, pentyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentyl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.435 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMYL BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CLE7K4B29S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Pentyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentyl benzoate (B1203000) (also known as amyl benzoate) is an organic ester formed from the condensation of benzoic acid and n-pentanol.[1] It is a colorless to pale yellow liquid recognized for its pleasant, fruity, and floral aroma, which has led to its widespread use in the fragrance, flavor, and cosmetics industries.[2][3] In a research and development context, particularly in drug development and formulation, pentyl benzoate serves as a versatile non-polar solvent and a potential emollient in topical preparations.[1][2] A thorough understanding of its physicochemical properties is critical for its effective application, ensuring predictability in formulations, and for the development of analytical methodologies.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and graphical representations of relevant chemical processes.

Core Physicochemical Data

The fundamental properties of this compound are summarized in the tables below, offering a consolidated resource for quick reference and comparison.

Table 1: General and Chemical Identifiers

| Property | Value | Reference(s) |

| IUPAC Name | This compound | |

| Synonyms | Amyl benzoate, n-Pentyl benzoate | [1] |

| CAS Number | 2049-96-9 | [4] |

| Molecular Formula | C₁₂H₁₆O₂ | [4] |

| Molecular Weight | 192.25 g/mol | [4] |

| Appearance | Colorless to almost colorless clear liquid | [4] |

| Odor | Pleasant, fruity, balsam, floral | [1][3] |

| SMILES | CCCCCOC(=O)C1=CC=CC=C1 | [1] |

| InChI Key | QKNZNUNCDJZTCH-UHFFFAOYSA-N | [1] |

Table 2: Physical and Thermodynamic Properties

| Property | Value | Reference(s) |

| Boiling Point | 260 °C (at 760 mmHg) | [4] |

| Density | 0.991 g/mL | [5] |

| Refractive Index | 1.495 - 1.496 | [5][6] |

| Flash Point | 130 °C (266 °F) | [4] |

| Vapor Pressure | 0.00752 mmHg at 25°C | [6] |

| logP (o/w) | 4.09 | [7] |

Table 3: Solubility Data

| Solvent | Solubility | Reference(s) |

| Water | Insoluble (practically) | [4][7] |

| Organic Solvents | Soluble | [4] |

| Alcohol | Soluble | [8] |

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound.

Table 4: Key Spectroscopic Peaks

| Spectroscopy | Key Peaks / Shifts | Reference(s) |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.07-8.04 (m, 2H), 7.56-7.52 (m, 1H), 7.44-7.40 (m, 2H), 4.31 (t, 2H), 1.78-1.71 (m, 2H), 1.45-1.38 (m, 4H), 0.93 (t, 3H) | [9] |

| ¹³C NMR (CDCl₃, 22.53 MHz) | δ (ppm): 166.64, 132.72, 130.83, 129.61, 128.34, 65.12, 28.58, 28.32, 22.41, 13.94 | [9] |

| Mass Spectrometry (EI) | m/z: 123 (base peak), 105, 77, 70 | [9] |

Experimental Protocols

The following sections detail standardized methodologies for the determination of key physicochemical properties of this compound.

Synthesis: Fischer Esterification

This compound is typically synthesized via the Fischer esterification of benzoic acid with n-pentanol, using a strong acid catalyst like sulfuric acid.

Objective: To synthesize this compound from benzoic acid and n-pentanol.

Materials:

-

Benzoic acid

-

n-Pentanol (Amyl alcohol)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether (or other suitable extraction solvent)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine benzoic acid and an excess of n-pentanol (e.g., a 3:1 molar ratio of alcohol to acid).[10]

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while swirling.[11]

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 1-2 hours to allow the reaction to approach equilibrium.[8] The progress can be monitored by Thin Layer Chromatography (TLC).[12]

-

Work-up and Extraction:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel containing deionized water.

-

Add diethyl ether to extract the this compound. Shake the funnel, venting frequently.[11]

-

Separate the layers. The organic (ether) layer contains the ester.

-

-

Neutralization and Washing:

-

Drying: Transfer the organic layer to a clean flask and dry it over anhydrous magnesium sulfate or sodium sulfate.[10]

-

Solvent Removal and Purification:

-

Filter the dried solution to remove the drying agent.

-

Remove the diethyl ether using a rotary evaporator.

-

Purify the crude this compound by vacuum distillation to prevent thermal decomposition, as it has a high atmospheric boiling point.[13]

-

Determination of Boiling Point

The boiling point is a critical indicator of purity.

Methodology: The distillation range of this compound can be determined following the principles outlined in ASTM D1078 - Standard Test Method for Distillation Range of Volatile Organic Liquids .[4][6][14]

-

Apparatus: A standard distillation apparatus is assembled, consisting of a distillation flask, a condenser, a receiving graduate, and a calibrated thermometer.

-

Procedure: A measured volume of the purified this compound is placed in the distillation flask with boiling chips.

-

The sample is heated, and the temperature is recorded at the point the first drop of distillate falls from the condenser (Initial Boiling Point) and throughout the distillation process until the final drop evaporates (Dry Point).

-

Since this compound has a high boiling point, vacuum distillation is the preferred method to prevent decomposition.[13] The observed boiling point is then corrected to standard atmospheric pressure.

Determination of Density

Density is a fundamental property used for quality control and volume-to-mass conversions.

Methodology: The density of liquid this compound is accurately measured using a digital density meter, following the procedure in ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter .[15][16][17]

-

Apparatus: A calibrated digital density meter featuring an oscillating U-tube.

-

Procedure: The instrument is calibrated using air and certified reference water.

-

A small volume (approx. 1-2 mL) of the this compound sample is injected into the thermostated U-tube.[17]

-

The instrument measures the oscillation period of the U-tube containing the sample, which is directly related to the sample's density. The result is displayed digitally.

Determination of Refractive Index

The refractive index is a sensitive measure of a substance's purity and composition.

Methodology: The refractive index of this compound is determined using a refractometer according to the guidelines of ASTM D1218 - Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids .[1][5][18]

-

Apparatus: A calibrated refractometer (e.g., an Abbe refractometer) with a constant temperature bath and a sodium light source.

-

Procedure: Calibrate the instrument with a standard of known refractive index.

-

Apply a few drops of the this compound sample to the prism of the refractometer, which is maintained at a constant temperature (typically 20°C or 25°C).

-

Close the prisms and allow the sample to reach thermal equilibrium.

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

-

Read the refractive index from the instrument's scale.

Mandatory Visualizations

The following diagrams illustrate key chemical relationships and workflows relevant to this compound research.

Caption: Logical diagram of the Fischer Esterification reaction for this compound synthesis.

Caption: Experimental workflow for the synthesis and purification of this compound.

Caption: Simplified plant biosynthesis pathway leading to benzoate formation.

References

- 1. petrolube.com [petrolube.com]

- 2. CAS 2049-96-9: this compound | CymitQuimica [cymitquimica.com]

- 3. Showing Compound this compound (FDB020051) - FooDB [foodb.ca]

- 4. store.astm.org [store.astm.org]

- 5. store.astm.org [store.astm.org]

- 6. store.astm.org [store.astm.org]

- 7. store.astm.org [store.astm.org]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 9. Standard - Standard Test Method for Boiling Range Distribution of Fatty Acid Methyl Esters (FAME) in the Boiling Range from 100 °C to 615 °C by Gas Chromatography ASTM D7398-21 - Svenska institutet för standarder, SIS [sis.se]

- 10. studylib.net [studylib.net]

- 11. personal.tcu.edu [personal.tcu.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. benchchem.com [benchchem.com]

- 14. standards.iteh.ai [standards.iteh.ai]

- 15. store.astm.org [store.astm.org]

- 16. ASTM D4052 - eralytics [eralytics.com]

- 17. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 18. standards.iteh.ai [standards.iteh.ai]

Spectroscopic Data of Pentyl Benzoate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for pentyl benzoate (B1203000), a common fragrance and flavor ingredient. The information presented herein is intended to assist researchers and professionals in the fields of chemistry, materials science, and drug development in the identification, characterization, and quality control of this compound. This document details nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The following tables summarize the ¹H and ¹³C NMR spectroscopic data for pentyl benzoate, recorded in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons of the benzoate group and the aliphatic protons of the pentyl chain.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.05 | dd | 2H | H-2', H-6' (ortho to C=O) |

| 7.55 | t | 1H | H-4' (para to C=O) |

| 7.44 | t | 2H | H-3', H-5' (meta to C=O) |

| 4.31 | t | 2H | -OCH₂- |

| 1.76 | quint | 2H | -OCH₂CH ₂- |

| 1.42 | m | 4H | -CH₂CH ₂CH ₂CH₃ |

| 0.94 | t | 3H | -CH₃ |

Table 1: ¹H NMR Spectroscopic Data for this compound.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 166.6 | C=O (Ester carbonyl) |

| 132.8 | C-4' (para) |

| 130.2 | C-1' (ipso) |

| 129.5 | C-2', C-6' (ortho) |

| 128.3 | C-3', C-5' (meta) |

| 65.1 | -OCH₂- |

| 28.5 | -OCH₂C H₂- |

| 28.2 | -CH₂C H₂CH₂CH₃ |

| 22.3 | -C H₂CH₃ |

| 14.0 | -CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

A sample of high-purity this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is accurately weighed and dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ = 0.00 ppm).

-

The solution is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Spectrometer: A 400 MHz (for ¹H) or 100 MHz (for ¹³C) NMR spectrometer.

-

Solvent: CDCl₃

-

Temperature: Ambient probe temperature.

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Number of scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

Relaxation delay: 2-5 seconds

-

Infrared (IR) Spectroscopy

Due to the unavailability of a specific experimental IR spectrum for this compound in the searched databases, this section provides the characteristic infrared absorption frequencies for the functional groups present in the molecule, based on data from similar ester compounds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070 - 3030 | Medium | Aromatic C-H stretch |

| ~2960 - 2860 | Medium-Strong | Aliphatic C-H stretch |

| ~1720 | Strong | C=O (Ester carbonyl) stretch |

| ~1600, ~1450 | Medium-Weak | C=C Aromatic ring stretch |

| ~1270 | Strong | C-O (Ester) stretch (asymmetric) |

| ~1110 | Strong | C-O (Ester) stretch (symmetric) |

| ~710 | Strong | Aromatic C-H bend (out-of-plane) |

Table 3: Expected Infrared Absorption Frequencies for this compound.

Experimental Protocol for FT-IR Spectroscopy (Neat Liquid)

Sample Preparation:

-

Ensure the ATR crystal of the FT-IR spectrometer is clean.

-

Place a single drop of pure this compound directly onto the center of the ATR crystal.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Background: A background spectrum of the clean, empty ATR crystal is recorded.

-

Sample Analysis: The sample spectrum is recorded.

-

Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Ultraviolet-Visible (UV-Vis) Spectroscopy

An experimental UV-Vis spectrum for this compound was not available in the searched databases. However, the UV-Vis absorption characteristics can be predicted based on the spectrum of benzoic acid and other benzoate esters. The primary absorption is due to the π → π* electronic transitions within the benzene (B151609) ring.

| λmax (nm) | Molar Absorptivity (ε) | Solvent | Assignment |

| ~228-232 | High | Ethanol (B145695) or Hexane | π → π* (Benzoyl chromophore) |

| ~270-280 | Low | Ethanol or Hexane | π → π* (Benzoyl chromophore, fine structure) |

Table 4: Expected UV-Vis Absorption Data for this compound.

Experimental Protocol for UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a UV-grade solvent such as ethanol or hexane.

-

Perform serial dilutions to obtain a series of solutions with concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).

Instrumentation and Data Acquisition:

-

Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

-

Cuvettes: 1 cm path length quartz cuvettes.

-

Blank: The pure solvent used for dilution is used as the blank reference.

-

Wavelength Range: Scan from 400 nm down to 200 nm.

-

Data Analysis: The wavelength of maximum absorbance (λmax) and the corresponding absorbance value are recorded. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc).

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

An In-depth Technical Guide to Pentyl Benzoate (CAS: 2049-96-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pentyl benzoate (B1203000) (CAS: 2049-96-9), a benzoate ester with applications in the fragrance, flavor, and cosmetic industries. This document consolidates key technical data, experimental protocols, and relevant biological information to support research and development activities.

Chemical and Physical Properties

Pentyl benzoate is an ester formed from the reaction of benzoic acid and n-pentanol. It is a colorless to pale yellow liquid with a characteristic mild, sweet, and fruity odor.[1][2] Its non-polar nature dictates its solubility primarily in organic solvents, with limited solubility in water.[1]

| Property | Value | Source(s) |

| Chemical Formula | C₁₂H₁₆O₂ | [1] |

| Molecular Weight | 192.25 g/mol | [1] |

| CAS Number | 2049-96-9 | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 260 °C | [1] |

| Flash Point | 130 °C | [1] |

| Density | 0.987 g/cm³ | [1] |

| Refractive Index | 1.50 | [1] |

| Water Solubility | Insoluble | [1] |

| LogP | 4.09 | [3] |

| Synonyms | n-Amyl benzoate, Benzoic acid pentyl ester | [1][2] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (400 MHz, CDCl₃) | |

| Chemical Shift (ppm) | Assignment |

| 8.05 | 2H, doublet |

| 7.53 | 1H, triplet |

| 7.42 | 2H, triplet |

| 4.31 | 2H, triplet |

| 1.76 | 2H, quintet |

| 1.41 | 2H, sextet |

| 0.93 | 3H, triplet |

| ¹³C NMR (100 MHz, CDCl₃) | |

| Chemical Shift (ppm) | Assignment |

| 166.6 | C=O |

| 132.8 | Ar-C |

| 130.5 | Ar-C |

| 129.5 | Ar-CH |

| 128.3 | Ar-CH |

| 65.1 | O-CH₂ |

| 28.4 | CH₂ |

| 28.2 | CH₂ |

| 22.4 | CH₂ |

| 14.0 | CH₃ |

Note: NMR data is compiled from typical values for benzoate esters and may vary slightly based on experimental conditions.[4][5][6][7]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | Aromatic C-H Stretch |

| 2950-2850 | Aliphatic C-H Stretch |

| 1730-1715 | C=O Ester Stretch |

| 1600-1450 | Aromatic C=C Stretch |

| 1310-1250 | C-C-O Stretch |

| 1130-1100 | O-C-C Stretch |

Note: IR data is based on characteristic absorptions for aromatic esters.[8][9]

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a molecular ion peak at m/z = 192. Key fragmentation patterns include the loss of the pentoxy radical to form the stable benzoyl cation.

| m/z | Relative Intensity | Assignment |

| 192 | Low | [M]⁺ |

| 123 | High | [M - C₅H₉O]⁺ |

| 122 | Moderate | [M - C₅H₁₀]⁺ |

| 105 | Very High (Base Peak) | [C₆H₅CO]⁺ |

| 77 | High | [C₆H₅]⁺ |

Note: Fragmentation data is based on typical patterns for benzoate esters.[10][11][12]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from benzoic acid and n-pentanol using sulfuric acid as a catalyst.

Materials:

-

Benzoic acid

-

n-Pentanol

-

Concentrated sulfuric acid

-

Diethyl ether

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Round-bottom flask, condenser, separatory funnel, heating mantle, distillation apparatus

Procedure:

-

In a round-bottom flask, combine benzoic acid (1.0 eq), n-pentanol (a 4-fold molar excess), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).[13][14]

-

Add boiling chips and attach a reflux condenser.

-

Heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[13][15]

-

After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer with diethyl ether.

-

Wash the organic layer sequentially with deionized water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with saturated sodium chloride solution.[13][14]

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude this compound by vacuum distillation.

Caption: Workflow for the synthesis and purification of this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, with a small amount of acid (e.g., phosphoric or formic acid) to improve peak shape.

-

Detection: UV at 230 nm.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Column: A non-polar column, such as one with a 5% phenyl polysiloxane stationary phase.

-

Carrier Gas: Helium.

-

Injection: Split or splitless injection depending on the sample concentration.

-

Temperature Program: A temperature gradient from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 250 °C) to ensure good separation.

-

MS Detection: Electron ionization (EI) at 70 eV.

Biological Activity and Relevance to Drug Development

While this compound itself is not a primary active pharmaceutical ingredient, its parent molecule, benzoic acid, and other benzoate esters have established roles in the pharmaceutical industry. Benzoic acid and its salts are used as preservatives in oral and topical formulations due to their antimicrobial properties.[16][17]

Metabolism: Esters like this compound are susceptible to hydrolysis by esterases present in the body, particularly in the liver and plasma.[17] This hydrolysis would yield benzoic acid and n-pentanol. Benzoic acid is then metabolized in the liver, primarily through conjugation with glycine (B1666218) to form hippuric acid, which is subsequently excreted in the urine.

Caption: Proposed metabolic pathway of this compound.

Antimicrobial Activity of Related Compounds: Research on related benzoate esters has shown some biological activity. For instance, synthetic bornyl benzoate derivatives have demonstrated in vitro activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[18] This suggests that the benzoate scaffold could be explored for the development of novel antimicrobial agents.

Drug Delivery: The physicochemical properties of esters like this compound, such as their lipophilicity, can be relevant in the design of drug delivery systems. While this compound is not currently used as a primary excipient, understanding the behavior of such esters can inform the development of prodrugs or lipid-based formulations.[19][20]

Safety and Handling

This compound is considered to have low toxicity, but it can cause skin and eye irritation.[1][2] It is also classified as a combustible liquid and is harmful to aquatic life with long-lasting effects.[2]

Handling Precautions:

-

Handle in a well-ventilated area.

-

Wear appropriate personal protective equipment, including gloves and safety glasses.

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from heat, sparks, and open flames.

-

Store in a cool, dry, and well-ventilated place in a tightly sealed container.[2][21]

Incompatible Materials:

-

Strong oxidizing agents

-

Strong acids

-

Strong bases[21]

Hazardous Decomposition Products:

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)[21]

This technical guide provides a foundational understanding of this compound for scientific and research professionals. The compiled data and protocols can serve as a valuable resource for its synthesis, analysis, and potential applications in various fields, including those related to drug development.

References

- 1. CAS 2049-96-9: this compound | CymitQuimica [cymitquimica.com]

- 2. chemicalbull.com [chemicalbull.com]

- 3. Showing Compound this compound (FDB020051) - FooDB [foodb.ca]

- 4. rsc.org [rsc.org]

- 5. faculty.fiu.edu [faculty.fiu.edu]

- 6. scispace.com [scispace.com]

- 7. rsc.org [rsc.org]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pharmacy180.com [pharmacy180.com]

- 12. whitman.edu [whitman.edu]

- 13. studylib.net [studylib.net]

- 14. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 15. personal.tcu.edu [personal.tcu.edu]

- 16. Investigation of a general base mechanism for ester hydrolysis in C-C hydrolase enzymes of the alpha/beta-hydrolase superfamily: a novel mechanism for the serine catalytic triad - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Hydrolysis of ester- and amide-type drugs by the purified isoenzymes of nonspecific carboxylesterase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound | 2049-96-9 | Buy Now [molport.com]

- 19. Preclinical development of drug delivery systems for paclitaxel-based cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Long-Acting Drug Delivery Excipients for Implantable Systems & Combination Products - Lubrizol [lubrizol.com]

- 21. fishersci.it [fishersci.it]

A Technical Guide to the Solubility of Pentyl Benzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of pentyl benzoate (B1203000) in various organic solvents. Due to a lack of readily available quantitative data for pentyl benzoate, this guide also includes solubility information for shorter-chain alkyl benzoates to provide a comparative context. Additionally, a detailed experimental protocol for determining the solubility of esters like this compound is presented.

Introduction to this compound

This compound (also known as amyl benzoate) is an organic compound, specifically an ester of benzoic acid and pentanol. Its chemical formula is C₁₂H₁₆O₂.[1] It is a colorless liquid with a pleasant, fruity, or balsamic odor and is used in the fragrance and flavor industries.[1] From a chemical standpoint, this compound possesses a non-polar benzene (B151609) ring and a moderately polar ester group, with a five-carbon alkyl chain that contributes to its overall lipophilicity. This structure dictates its solubility characteristics, making it generally soluble in organic solvents and practically insoluble in water.[1][2]

Solubility of this compound and Related Alkyl Benzoates

This compound is widely described as being soluble in a variety of common organic solvents. However, specific quantitative solubility data (e.g., g/100 mL or molarity at a given temperature) is not extensively documented in publicly available literature. For many common organic solvents, particularly those with low polarity, it is expected to be miscible.

To provide a useful reference for formulation and research, the following tables summarize the available qualitative solubility information for this compound and quantitative data for shorter-chain alkyl benzoates. The trend of increasing alkyl chain length generally corresponds to increased solubility in non-polar organic solvents.

Table 1: Qualitative Solubility of this compound in Organic Solvents

| Solvent | Solubility | Reference |

| Ethanol | Soluble | [3] |

| Ether | Soluble | [4] |

| Propylene Glycol | Poorly Soluble | [5][6] |

| Mineral Oil | Soluble | [5][6][7] |

| General Organic Solvents | Soluble | [1][3] |

Table 2: Solubility of Shorter-Chain Alkyl Benzoates in Common Organic Solvents

| Compound | Solvent | Solubility | Reference |

| Methyl Benzoate | Ethanol | Miscible | [8] |

| Ether | Miscible | [8] | |

| Methanol | Miscible | [8] | |

| Carbon Tetrachloride | Soluble | [8] | |

| Ethyl Benzoate | Ethanol | Miscible | [9][10] |

| Ether | Miscible | [7][11] | |

| Chloroform | Highly Soluble | [12] | |

| Hexane | Highly Soluble | [12] | |

| Propyl Benzoate | Ethanol | Soluble | [13] |

| Ether | Soluble | [13] | |

| Butyl Benzoate | Ethanol | Soluble | [4][5][6] |

| Ether | Soluble | [4] | |

| Oil | Soluble | [5][6] |

Experimental Protocol for Solubility Determination

For instances where precise quantitative solubility data is required, the following experimental protocol, based on the widely accepted shake-flask method followed by concentration analysis via High-Performance Liquid Chromatography (HPLC), is recommended.

Principle

An excess amount of the solute (this compound) is equilibrated with the solvent of interest at a constant temperature. The resulting saturated solution is then filtered to remove any undissolved solute, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique such as HPLC.

Materials and Equipment

-

This compound (high purity)

-

Organic solvents of interest (HPLC grade)

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

HPLC column suitable for reverse-phase chromatography (e.g., C18)

Procedure

-

Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that equilibrium is reached.

-

Accurately pipette a known volume of the desired organic solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Filtration:

-

After the equilibration period, allow the vial to rest at the constant temperature to allow the undissolved solid to sediment.

-

Carefully draw a sample of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a clean vial to remove all undissolved particles.

-

-

Preparation of Standards and Sample for HPLC Analysis:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) of a known concentration.

-

From the stock solution, prepare a series of calibration standards of decreasing concentrations through serial dilution.

-

Dilute the filtered saturated sample with a suitable solvent to a concentration that falls within the range of the calibration standards.

-

-

HPLC Analysis:

-

Set up the HPLC system with an appropriate mobile phase (e.g., a mixture of acetonitrile (B52724) and water) and a suitable flow rate.

-

Inject the calibration standards, starting with the lowest concentration, to generate a calibration curve (peak area vs. concentration).

-

Inject the diluted sample and record the peak area.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in the desired units (e.g., g/100 mL, mol/L).

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining this compound solubility.

Conclusion

While quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported, its chemical structure suggests high solubility, and likely miscibility, in many non-polar and moderately polar organic solvents. For applications requiring precise solubility values, the provided experimental protocol based on the shake-flask method and HPLC analysis offers a reliable and accurate approach. The comparative solubility data of shorter-chain alkyl benzoates further supports the expected solubility behavior of this compound.

References

- 1. CAS 2049-96-9: this compound | CymitQuimica [cymitquimica.com]

- 2. Showing Compound this compound (FDB020051) - FooDB [foodb.ca]

- 3. chemicalbull.com [chemicalbull.com]

- 4. guidechem.com [guidechem.com]

- 5. Butyl benzoate | 136-60-7 [chemicalbook.com]

- 6. Butyl benzoate CAS#: 136-60-7 [m.chemicalbook.com]

- 7. Ethyl benzoate CAS#: 93-89-0 [m.chemicalbook.com]

- 8. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Ethyl benzoate - Wikipedia [en.wikipedia.org]

- 11. Cas 93-89-0,Ethyl benzoate | lookchem [lookchem.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. CAS 2315-68-6: Propyl benzoate | CymitQuimica [cymitquimica.com]

"Pentyl benzoate" thermal stability and degradation profile

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of Pentyl Benzoate (B1203000)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentyl benzoate, an ester of benzoic acid and pentanol, finds applications in various industries, including as a fragrance and flavor ingredient. A thorough understanding of its thermal stability and degradation profile is crucial for ensuring product quality, safety, and stability, particularly in applications involving elevated temperatures. This technical guide provides a comprehensive overview of the thermal behavior of this compound, including its anticipated thermal stability, a proposed degradation pathway based on analogous compounds, and detailed experimental protocols for its analysis. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates existing knowledge on the thermal decomposition of alkyl benzoates to provide a scientifically grounded profile.

Introduction

This compound (C₁₂H₁₆O₂) is a colorless liquid with a characteristic fruity, floral odor. Its use in formulations that may be subjected to heat during processing, storage, or application necessitates a detailed understanding of its thermal decomposition characteristics. Thermal degradation can lead to the formation of volatile and non-volatile impurities, potentially altering the product's chemical and sensory properties and raising safety concerns. This guide outlines the expected thermal stability and degradation products of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing and interpreting thermal analysis experiments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₆O₂ | [1] |

| Molecular Weight | 192.25 g/mol | [1] |

| Boiling Point | 268.8 - 272 °C at 760 mmHg | [][3] |

| Appearance | Clear, colorless liquid | [1] |

| CAS Number | 2049-96-9 | [1] |

Thermal Stability and Degradation Profile

Expected Thermal Stability

This compound is expected to be thermally stable under normal storage conditions. However, at elevated temperatures, it will undergo decomposition. Safety Data Sheets indicate that hazardous decomposition products, such as carbon monoxide and carbon dioxide, are emitted under fire conditions.[4][5] In an inert atmosphere, a more controlled thermal degradation is expected.

Proposed Degradation Pathway

Based on studies of other alkyl esters, the primary thermal degradation pathway for this compound in an inert atmosphere is likely a unimolecular elimination reaction (pyrolysis) proceeding through a six-membered cyclic transition state (an Ei mechanism).[6] This mechanism involves the transfer of a hydrogen atom from the pentyl group to the carbonyl oxygen, leading to the formation of benzoic acid and 1-pentene.

A study on the pyrolysis of t-butyl benzoates revealed that the decomposition products were exclusively the corresponding alkene (isobutylene) and the benzoic acid derivative, supporting this proposed mechanism.[7]

Table 2: Proposed Thermal Degradation Products of this compound

| Degradation Product | Chemical Formula | Structure |

| Benzoic Acid | C₇H₆O₂ | C₆H₅COOH |

| 1-Pentene | C₅H₁₀ | CH₂(CH₂)₃CH₃ |

It is important to note that at very high temperatures or in the presence of catalysts or reactive surfaces, other degradation pathways, including free-radical mechanisms, may occur, leading to a more complex mixture of degradation products.

Experimental Protocols

To experimentally determine the thermal stability and degradation profile of this compound, the following methodologies are recommended.

Thermogravimetric Analysis (TGA)

TGA is used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. This provides information on the onset of decomposition and the temperature range over which degradation occurs.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an inert sample pan (e.g., alumina (B75360) or platinum).

-

Atmosphere: High-purity inert gas (e.g., nitrogen or argon) with a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program:

-

Equilibrate the sample at a temperature below its boiling point (e.g., 30 °C) for a sufficient time to achieve thermal stability.

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature where complete decomposition is expected (e.g., 600 °C).

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature to obtain the TGA curve.

-

The onset temperature of decomposition is determined from the initial point of mass loss.

-

The derivative of the TGA curve (DTG curve) is plotted to identify the temperature of the maximum rate of mass loss.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the degradation products formed during thermal decomposition. The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.

Methodology:

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: Place a small amount of this compound (typically in the microgram range) into a pyrolysis sample cup.

-

Pyrolysis Conditions:

-

Pyrolysis Temperature: A temperature sufficient to induce decomposition, determined from TGA data or by running a series of experiments at different temperatures (e.g., 300 °C, 400 °C, 500 °C).

-

Pyrolysis Time: Typically a few seconds.

-

Atmosphere: Helium.

-

-

Gas Chromatography (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: Set to a high temperature to ensure rapid transfer of pyrolysis products (e.g., 300 °C).

-

Oven Temperature Program: A program that allows for the separation of a wide range of volatile products (e.g., start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 300 °C and hold for 10 minutes).

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a wide range to detect potential fragments (e.g., m/z 35-550).

-

-

Data Analysis: Identify the chromatographic peaks by comparing their mass spectra with a spectral library (e.g., NIST/Wiley).

Visualizations

Proposed Thermal Degradation Pathway of this compound

References

- 1. CAS 2049-96-9: this compound | CymitQuimica [cymitquimica.com]

- 3. n-Pentyl benzoate, 98+% | CAS 2049-96-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. Butyl Benzoate | C11H14O2 | CID 8698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. benchchem.com [benchchem.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide to the Photochemical Decomposition Pathways of Pentyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentyl benzoate (B1203000), an ester of benzoic acid and pentanol, finds applications in various industries, including as a fragrance ingredient and a solvent. Understanding its behavior under ultraviolet (UV) irradiation is crucial for assessing its stability in formulations, predicting potential degradation products, and ensuring the safety and efficacy of light-exposed products. This technical guide provides a comprehensive overview of the photochemical decomposition pathways of pentyl benzoate, detailing the underlying mechanisms, product distribution, and experimental protocols for its study.

The primary photochemical process governing the decomposition of this compound upon UV irradiation is the Norrish Type II reaction . This intramolecular process involves the abstraction of a gamma-hydrogen atom by the excited carbonyl group, leading to the formation of specific cleavage products. While the Norrish Type II pathway is dominant, minor contributions from other pathways, such as the Norrish Type I cleavage, can also occur.

Core Photochemical Decomposition Pathways

Upon absorption of UV light, this compound is promoted to an electronically excited state. From this excited state, it can undergo several decomposition pathways:

Norrish Type II Reaction (Primary Pathway)

The most significant photochemical reaction for this compound is the Norrish Type II cleavage. This intramolecular reaction proceeds through the following steps:

-

Photoexcitation: The carbonyl group of the ester absorbs a photon, transitioning to an excited singlet state (S₁) and subsequently to a triplet state (T₁) via intersystem crossing.

-

Intramolecular γ-Hydrogen Abstraction: The excited carbonyl oxygen abstracts a hydrogen atom from the γ-carbon of the pentyl chain, forming a 1,4-biradical intermediate.

-

β-Cleavage: The 1,4-biradical undergoes cleavage of the bond between the α- and β-carbons, yielding benzoic acid and 1-pentene.

-

Enol-Keto Tautomerization: The initial product is the enol form of benzoic acid, which rapidly tautomerizes to the more stable benzoic acid.

This pathway is the major route of decomposition, accounting for a significant portion of the photolyzed this compound.

Norrish Type I Reaction (Minor Pathway)

A minor competing pathway is the Norrish Type I reaction, which involves the homolytic cleavage of the bond between the carbonyl carbon and the alkoxy oxygen.

-

α-Cleavage: The excited this compound molecule undergoes cleavage of the acyl-oxygen bond, generating a benzoyl radical and a pentyloxy radical.

-

Subsequent Reactions: These radicals can then participate in a variety of secondary reactions, such as hydrogen abstraction to form benzaldehyde (B42025) and pentanol, or decarbonylation of the benzoyl radical to form a phenyl radical, which can lead to other minor products.

Photo-Fries Rearrangement (Negligible for Alkyl Benzoates)

The Photo-Fries rearrangement is a characteristic photochemical reaction of aryl esters, involving the migration of the acyl group to the aromatic ring to form hydroxyaryl ketones. While this is a common pathway for phenyl esters, it is generally not a significant pathway for alkyl esters like this compound where the ester oxygen is attached to an alkyl chain rather than an aromatic ring.

Quantitative Data

The following table summarizes the product distribution from the UV irradiation of this compound and related alkyl benzoates. The data is primarily based on studies of C3-C5 alkyl benzoates, providing a strong model for the behavior of this compound.

| Product | Typical Yield (%) | Photochemical Pathway |

| Benzoic Acid | ~40% | Norrish Type II |

| Benzaldehyde | < 4% | Norrish Type I |

| Propiophenone | ~1.6% | Minor side reaction |

| 1-Pentene | Stoichiometrically equivalent to Benzoic Acid | Norrish Type II |

Quantum Yield (Φ):

Experimental Protocols

The following provides a detailed methodology for studying the photochemical decomposition of this compound.

Sample Preparation and Irradiation

-

Sample Preparation: Prepare a solution of this compound in a photochemically inert solvent such as acetonitrile (B52724) or hexane. The concentration should be determined based on the analytical method to be used, typically in the range of 0.01 M to 0.1 M.

-

Irradiation Source: A medium-pressure mercury vapor lamp is a suitable UV source. The use of a filter, such as a Pyrex glass sleeve, can be employed to block short-wavelength UV radiation (< 290 nm) if desired. Low-pressure mercury vapor lamps emitting primarily at 254 nm can also be used.[2]

-

Reaction Vessel: The irradiation should be carried out in a quartz reaction vessel to allow for the transmission of UV light. The vessel should be sealed and the solution deoxygenated by bubbling with an inert gas like nitrogen or argon for 15-30 minutes prior to and during irradiation to prevent photo-oxidative side reactions.

-

Temperature Control: The reaction vessel should be maintained at a constant temperature using a water bath or a cooling system to ensure reproducibility.

Product Analysis

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the separation and identification of the photoproducts.

-

Sample Preparation for GC-MS: After irradiation, an aliquot of the reaction mixture is taken. To analyze the acidic products like benzoic acid, derivatization is often necessary. A common method is to convert the acid to its more volatile methyl ester by reaction with diazomethane (B1218177) or a safer alternative like (trimethylsilyl)diazomethane.

-

GC-MS Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is suitable for separating the components.

-

Injector: Split/splitless injector, with an appropriate injection volume (e.g., 1 µL).

-

Oven Program: A temperature program should be developed to achieve good separation of the starting material and all expected products. A typical program might start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 250 °C), and hold for a period to ensure elution of all compounds.

-

Mass Spectrometer: Operated in electron ionization (EI) mode. Data should be acquired in full scan mode to identify unknown products by comparing their mass spectra with libraries (e.g., NIST). Selected Ion Monitoring (SIM) can be used for quantification of known products for higher sensitivity.

-

-

Quantification: The concentration of the products and the remaining this compound can be determined by creating calibration curves using authentic standards for each compound. An internal standard can be added to the samples before analysis to improve the accuracy of quantification.

Mandatory Visualizations

Diagram of Photochemical Decomposition Pathways

Caption: Primary photochemical decomposition pathways of this compound.

Experimental Workflow Diagram

Caption: Workflow for studying this compound photodecomposition.

References

Enzymatic Hydrolysis of Pentyl Benzoate by Esterases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentyl benzoate (B1203000), an ester recognized for its pleasant aroma and applications in the fragrance and cosmetic industries, is susceptible to enzymatic hydrolysis by esterases. This process, which cleaves the ester bond to yield pentanol (B124592) and benzoic acid, is of significant interest for understanding the compound's metabolic fate, environmental degradation, and potential applications in biocatalysis. This technical guide provides an in-depth overview of the core principles governing the enzymatic hydrolysis of pentyl benzoate, focusing on two of the most industrially relevant and well-characterized ester-hydrolyzing enzymes: Porcine Liver Esterase (PLE) and Candida antarctica Lipase (B570770) B (CALB). While specific kinetic data for this compound is limited in publicly accessible literature, this guide consolidates available data on homologous alkyl benzoates, details robust experimental protocols for characterizing the hydrolysis reaction, and presents the underlying biochemical mechanisms.

Introduction to Esterases and Lipases in Benzoate Ester Hydrolysis

Esterases (EC 3.1.1.1) and lipases (EC 3.1.1.3) are hydrolases that catalyze the cleavage of ester bonds. Although both enzyme classes can hydrolyze benzoate esters, they have distinct characteristics. Esterases typically act on soluble, short-chain esters, while lipases preferentially hydrolyze water-insoluble long-chain triglycerides, exhibiting interfacial activation. However, this distinction is not absolute, and enzymes like Candida antarctica Lipase B (CALB) are known for their broad substrate specificity, efficiently hydrolyzing a wide range of esters.[1]

The core mechanism for hydrolysis by many esterases and lipases, including Porcine Liver Esterase (PLE) and CALB, involves a catalytic triad, most commonly composed of serine, histidine, and aspartate (or glutamate) residues located in the enzyme's active site.[1][2] The serine acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate, a process facilitated by the other residues in the triad.[2]

Key Enzymes for this compound Hydrolysis:

-

Porcine Liver Esterase (PLE): A widely used biocatalyst in organic synthesis, PLE is known for its broad substrate specificity and enantioselectivity.[3][4] It is a serine hydrolase that effectively catalyzes the hydrolysis of a variety of carboxylic acid esters.[4][5]

-

Candida antarctica Lipase B (CALB): One of the most versatile and robust lipases used in biocatalysis.[1][6] It does not exhibit the typical interfacial activation of other lipases, making it highly active towards a broad range of soluble and insoluble esters.[7]

Quantitative Data on Alkyl Benzoate Hydrolysis

| Compound | Alkyl Group | Half-life (t₁/₂) in Rat Plasma (min) | Half-life (t₁/₂) in Rat Liver Microsomes (min) |

| Methyl benzoate | -CH₃ | 36 | 15 |

| Ethyl benzoate | -CH₂CH₃ | 17 | 12 |

| n-Propyl benzoate | -CH₂CH₂CH₃ | 10 | Not Reported |

| n-Butyl benzoate | -CH₂CH₂CH₂CH₃ | 10 | Not Reported |

(Data sourced from a study on the hydrolytic stability of homologous esters. The study indicates that plasma stability was inversely proportional to the size of the alkoxyl group for the linear series from methyl to butyl benzoate.)

Interpretation and Extrapolation for this compound:

The data suggests a trend of decreasing stability (i.e., faster hydrolysis) as the length of the alkyl chain increases from methyl to propyl/butyl. This trend is likely influenced by factors such as the hydrophobicity of the substrate and its binding affinity to the active site of the esterases present in plasma and liver microsomes. Based on this trend, it can be reasonably predicted that This compound would exhibit a hydrolytic stability that is comparable to or slightly lower than that of n-butyl benzoate under similar enzymatic conditions.

Experimental Protocols

Monitoring the hydrolysis of a non-chromophoric ester like this compound requires analytical techniques capable of separating and quantifying the substrate and its products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the methods of choice.

General Protocol for Enzymatic Hydrolysis Assay

This protocol provides a framework for assessing the hydrolysis of this compound by either PLE or CALB.

1. Materials and Reagents:

- This compound (substrate)

- Pentanol (product standard)

- Benzoic acid (product standard)

- Porcine Liver Esterase (PLE) or Candida antarctica Lipase B (CALB)

- Phosphate buffer (e.g., 50 mM sodium phosphate, pH 7.0-8.0)[3]

- Acetonitrile (B52724) or Methanol (B129727) (for substrate stock solution and quenching)

- Internal Standard (e.g., hexyl benzoate or another suitable, stable ester) for chromatography

2. Enzyme and Substrate Preparation:

- Prepare a stock solution of the enzyme (e.g., 1 mg/mL) in cold buffer. Store on ice.

- Prepare a stock solution of this compound (e.g., 100 mM) in acetonitrile or methanol.

3. Hydrolysis Reaction:

- In a temperature-controlled vessel (e.g., a water bath set to 25-40°C), add the reaction buffer.[8]

- Add the this compound stock solution to achieve the desired final substrate concentration (e.g., 1-10 mM). Allow the solution to equilibrate to the reaction temperature.

- Initiate the reaction by adding a specific amount of the enzyme stock solution.

- At defined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

4. Reaction Quenching and Sample Preparation:

- Immediately quench the reaction in the aliquot by adding an equal volume of cold acetonitrile or methanol containing the internal standard. This will precipitate the enzyme and stop the reaction.

- Vortex the quenched sample and centrifuge at high speed (e.g., >12,000 rpm) for 10 minutes to pellet the precipitated protein.[9]

- Transfer the supernatant to an appropriate vial for HPLC or GC analysis.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

1. Instrumentation and Conditions:

- HPLC System: With UV Detector.

- Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[10]

- Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to ensure protonation of benzoic acid). A typical starting point could be 50:50 (v/v) acetonitrile:water.[11]

- Flow Rate: 1.0 mL/min.[10]

- Column Temperature: 30-40°C.

- Injection Volume: 10 µL.[10]

- Detection Wavelength: Benzoic acid and this compound can be monitored at approximately 230 nm or 254 nm. Pentanol does not have a significant UV chromophore and cannot be detected this way.

2. Quantification:

- Generate a calibration curve for this compound and benzoic acid using standards of known concentrations.

- Calculate the concentration of the substrate remaining and the product formed at each time point by comparing their peak areas to the calibration curve, normalized using the internal standard.

- The rate of hydrolysis can be determined from the decrease in substrate concentration or the increase in benzoic acid concentration over time.

Analytical Method: Gas Chromatography (GC)

GC is an excellent alternative, particularly as it can simultaneously quantify this compound and the non-UV-active product, pentanol.

1. Instrumentation and Conditions:

- GC System: With a Flame Ionization Detector (FID).

- Column: A polar capillary column such as a wax column (e.g., HP-INNOWAX, 30 m x 0.32 mm x 0.25 µm) is suitable for separating the ester and alcohol.[12]

- Carrier Gas: Helium or Nitrogen.[13]

- Injector Temperature: 250°C.[12]

- Detector Temperature: 260°C.[13]

- Oven Temperature Program: Start at a low temperature (e.g., 50°C) to resolve the solvent and pentanol, then ramp up to a higher temperature (e.g., 230°C) to elute the benzoic acid (if derivatized) and this compound. A typical program could be: hold at 50°C for 2 min, ramp at 10°C/min to 230°C, hold for 5 min.[12][13]

- Injection: 1 µL, split injection.

2. Quantification:

- Generate calibration curves for this compound, pentanol, and benzoic acid (note: benzoic acid may require derivatization for good peak shape in GC).

- Quantify the compounds in the reaction samples based on their peak areas relative to the internal standard.

Mechanisms and Visualizations

The hydrolysis of this compound by a serine esterase proceeds via a well-established acyl-enzyme intermediate mechanism.

General Mechanism of Serine Esterase Catalysis

The reaction can be visualized as a two-step process: acylation and deacylation.

Caption: General mechanism for serine esterase-catalyzed hydrolysis of this compound.

Experimental Workflow for Kinetic Analysis

A logical workflow is crucial for obtaining reliable kinetic data for the hydrolysis of this compound.

Caption: Experimental workflow for kinetic analysis of this compound hydrolysis.

Conclusion

The enzymatic hydrolysis of this compound represents a key transformation relevant to pharmacology, toxicology, and biotechnology. While direct kinetic data for this specific substrate remains an area for future research, a robust understanding can be built upon data from homologous esters and established enzymatic principles. Porcine Liver Esterase and Candida antarctica Lipase B are prime candidates for catalyzing this reaction. The experimental and analytical protocols detailed in this guide provide a comprehensive framework for researchers to systematically investigate the hydrolysis of this compound, determine its kinetic parameters, and explore its potential in various scientific and industrial applications.

References

- 1. Lipase B from Candida antarctica [life.nthu.edu.tw]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Asymmetric ester hydrolysis with pig-liver esterase - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Esterase (PLE), Porcine Liver - High Purit | LeeBio.com [leebio.com]

- 6. Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The atypical lipase B from Candida antarctica is better adapted for organic media than the typical lipase from Thermomyces lanuginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Pig Liver Esterases Hydrolyze Endocannabinoids and Promote Inflammatory Response [frontiersin.org]

- 10. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ajpaonline.com [ajpaonline.com]

- 12. Impact of Alcohol Content on Alcohol–Ester Interactions in Qingxiangxing Baijiu Through Threshold Analysis | MDPI [mdpi.com]

- 13. mdpi.com [mdpi.com]

Pentyl Benzoate: A Comprehensive Material Safety Guide for Laboratory Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the material safety data for pentyl benzoate (B1203000), tailored for its use in a laboratory setting. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of its properties, hazards, and the necessary precautions for its handling.

Chemical Identification and Physical Properties

Pentyl benzoate, also known as amyl benzoate, is the ester formed from the condensation of benzoic acid and pentanol.[1] It is a colorless liquid with a floral, fruity, balsamic odor.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2049-96-9 | [2][3][4][5][6] |

| Molecular Formula | C₁₂H₁₆O₂ | [1][2][3][6] |

| Molecular Weight | 192.25 g/mol | [6] |

| Appearance | Clear, colorless liquid | [3][7] |

| Boiling Point | 260 °C (500 °F; 533 K) | [7] |

| Flash Point | 113.2 °C (235.8 °F) | [3] |

| Density | 0.994 g/cm³ | [3] |

| Solubility | Insoluble in water; soluble in organic solvents. | [1][7] |

| Refractive Index | 1.50 | [7] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2] Understanding these classifications is crucial for safe handling and use.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Hazardous to the Aquatic Environment, Long-Term Hazard | Chronic 3 | H412: Harmful to aquatic life with long lasting effects |

Understanding the GHS Classifications:

-

Flammable Liquid - Category 3: This classification is for liquids with a flash point of ≥ 23 °C and ≤ 60 °C. While some sources list a higher flash point, it is still considered a combustible liquid.[2]

-

Skin Irritation - Category 2: This classification is based on evidence that the substance can cause reversible skin damage.[2] This is often determined through animal studies (e.g., observing erythema and edema) or in vitro testing.

-

Eye Irritation - Category 2A: This indicates that the substance can cause reversible eye irritation.[2] The classification is based on data from animal studies (e.g., Draize test) or in vitro equivalents that assess corneal opacity, iritis, and conjunctival redness and swelling.

-

Aquatic Chronic - Category 3: This classification is for substances that are harmful to aquatic life with long-lasting effects.[2] This is determined by data on the substance's toxicity to aquatic organisms (e.g., fish, daphnia, algae) and its persistence and bioaccumulation potential.

Below is a logical workflow for the GHS classification of a chemical substance like this compound.

Experimental Protocols

The following are general descriptions of experimental protocols typically used to determine the key physical and chemical properties of a substance like this compound. The specific standards used may vary by the testing laboratory.

Table 3: General Experimental Protocols for Physicochemical Properties

| Property | General Methodology |

| Boiling Point | Determined using methods such as those described in OECD Guideline 103, which involves distillation or ebulliometry to measure the temperature at which the vapor pressure of the liquid equals the external pressure. |

| Flash Point | Typically determined using a closed-cup method, such as the Pensky-Martens closed-cup tester (ASTM D93) or as described in OECD Guideline 104. This involves heating the substance in a closed vessel and introducing an ignition source to determine the lowest temperature at which the vapors will ignite. |

| Density | Can be measured using various techniques, including a hydrometer, a pycnometer, or an oscillating U-tube density meter, as outlined in methods like OECD Guideline 109. |

| Solubility in Water | The flask method (OECD Guideline 105) is a common technique where the substance is dissolved in water at a specific temperature until saturation is reached, followed by the determination of the concentration of the substance in the aqueous phase. |

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize the risks associated with this compound.

-

Handling: Handle in well-ventilated areas.[2] Avoid breathing vapors and contact with skin and eyes.[2] Keep away from heat, sparks, open flames, and other ignition sources.[2] Wear appropriate personal protective equipment (PPE), including gloves, goggles, and protective clothing.[2]

-

Storage: Store in tightly closed containers in a cool, dry, and well-ventilated area.[2] Keep away from strong oxidizing agents and strong acids.[2]

First Aid and Emergency Procedures

In the event of exposure or an accident, follow these first aid and emergency procedures.

Table 4: First Aid Measures for this compound Exposure

| Exposure Route | First Aid Instructions |

| Inhalation | Remove the victim to fresh air and keep at rest. Seek medical attention if symptoms occur.[2] |

| Skin Contact | Wash thoroughly with soap and water. Remove contaminated clothing. Get medical attention if irritation develops.[2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. Seek medical advice.[2] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2] |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use foam, carbon dioxide, or dry chemical. Avoid using direct water jets.[2]

-

Specific Hazards: Vapors may form explosive mixtures with air.[2] Combustion produces carbon oxides.[2]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[2]

Accidental Release Measures:

In the case of a spill, the following workflow should be followed to ensure a safe and effective cleanup.

Toxicological and Ecological Information

Toxicological Information:

-

Routes of Exposure: The primary routes of exposure are inhalation, ingestion, and contact with skin and eyes.[2]

-

Acute Effects: Causes skin and eye irritation.[2]

-

Chronic Effects: Prolonged or repeated exposure may cause dermatitis or sensitization.[2]

-

Mechanism of Action: While specific signaling pathways for this compound are not well-documented in publicly available literature, the toxicity of benzoates, in general, has been studied. For instance, in fungi, benzoates can lower the intracellular pH, leading to the inhibition of enzymes like phosphofructokinase, which disrupts glycolysis and cellular energy production.

Ecological Information:

-

Ecotoxicity: this compound is harmful to aquatic life with long-lasting effects.[2]

-

Persistence and Degradability: It is expected to be biodegradable.[2]

-

Bioaccumulative Potential: It has a low potential for bioaccumulation.[2]

-

Environmental Precautions: Prevent leakage into drains, surface water, or groundwater.[2]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[2] Do not release it into the environment.[2]

This guide is intended to provide comprehensive safety information for the laboratory use of this compound. It is not exhaustive, and users should always consult the most current Safety Data Sheet from their supplier and adhere to all applicable safety regulations.

References

- 1. chemsafetypro.com [chemsafetypro.com]

- 2. chemsafetypro.com [chemsafetypro.com]

- 3. chemsafetypro.com [chemsafetypro.com]

- 4. Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Assigning hazard categories | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 6. CAS 2049-96-9: this compound | CymitQuimica [cymitquimica.com]

- 7. Assigning hazard categories | Boîte à outils pour l’homologation des pesticides | Organisation des Nations Unies pour l'alimentation et l'agriculture [fao.org]

"Pentyl benzoate" structural formula and molecular weight

An In-Depth Guide to Pentyl Benzoate (B1203000)

This technical guide provides an overview of the chemical properties of pentyl benzoate, a compound relevant to researchers and professionals in drug development and chemical synthesis.

Core Chemical Information

This compound is an ester formed from benzoic acid and pentanol.[1] It is also known by synonyms such as n-amyl benzoate and benzoic acid pentyl ester.[1][2] This compound is recognized for its characteristic pleasant, fruity odor and typically appears as a colorless to pale yellow liquid.[1]

Structural and Molecular Data

The structural and molecular properties of this compound are fundamental for its application in scientific research. These details are summarized below.

| Property | Value |

| Molecular Formula | C₁₂H₁₆O₂ |

| Molecular Weight | 192.25 g/mol |

| CAS Number | 2049-96-9 |

| SMILES | CCCCCOC(=O)C1=CC=CC=C1 |

| InChI Key | QKNZNUNCDJZTCH-UHFFFAOYSA-N |

Data sourced from multiple chemical databases confirming the molecular formula and weight.[3][4][5][6]

Chemical Structure Diagram

The two-dimensional structure of this compound illustrates the arrangement of its constituent atoms, showing a benzene (B151609) ring attached to an ester group, which is in turn bonded to a five-carbon pentyl chain.

Caption: 2D structure of the this compound molecule.

References

Pentyl Benzoate: A Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the boiling point and vapor pressure of pentyl benzoate (B1203000) (C₁₂H₁₆O₂), a benzoic acid ester. This document is intended for researchers, scientists, and professionals in drug development who require accurate physicochemical data for this compound.

Executive Summary

Pentyl benzoate is a colorless liquid with applications as a fragrance and flavor ingredient, as well as a solvent in cosmetics and personal care products.[1] A thorough understanding of its boiling point and vapor pressure is crucial for its application in various industrial and research settings, including for purification, formulation, and safety assessments. This guide summarizes the available data for these properties and outlines the experimental methodologies for their determination.

Boiling Point of this compound

The boiling point is a fundamental physical property that indicates the temperature at which a liquid's vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. For this compound, the normal boiling point (at atmospheric pressure) is consistently reported to be approximately 260 °C.

Tabulated Boiling Point Data

| Boiling Point (°C) | Pressure | Reference(s) |

| 260 | Atmospheric | [1][2] |

| 167 | 44 mmHg | [3] |

Experimental Protocols for Boiling Point Determination

The determination of a liquid's boiling point can be achieved through several established laboratory techniques. Common methods include:

-